molecular formula C12H10N2S B12523543 1-[(Thiophen-3-yl)methyl]-1H-benzimidazole CAS No. 652976-74-4

1-[(Thiophen-3-yl)methyl]-1H-benzimidazole

Cat. No.: B12523543
CAS No.: 652976-74-4
M. Wt: 214.29 g/mol
InChI Key: UIAXNZOJWGBRAA-UHFFFAOYSA-N
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Description

1-[(Thiophen-3-yl)methyl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of both benzimidazole and thiophene. Benzimidazole is known for its biological activity and is a core structure in many pharmaceuticals, while thiophene is a sulfur-containing five-membered aromatic ring that is also found in various biologically active compounds. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Thiophen-3-yl)methyl]-1H-benzimidazole typically involves the reaction of benzimidazole with a thiophene derivative. One common method is the Weidenhagen reaction, which involves the condensation of o-phenylenediamine with a carboxylic acid derivative of thiophene under acidic conditions . This reaction forms the benzimidazole ring, which is then alkylated with a thiophen-3-ylmethyl halide to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(Thiophen-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

1-[(Thiophen-3-yl)methyl]-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Thiophen-3-yl)methyl]-1H-benzimidazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

1-[(Thiophen-3-yl)methyl]-1H-benzimidazole can be compared with other similar compounds:

Properties

CAS No.

652976-74-4

Molecular Formula

C12H10N2S

Molecular Weight

214.29 g/mol

IUPAC Name

1-(thiophen-3-ylmethyl)benzimidazole

InChI

InChI=1S/C12H10N2S/c1-2-4-12-11(3-1)13-9-14(12)7-10-5-6-15-8-10/h1-6,8-9H,7H2

InChI Key

UIAXNZOJWGBRAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CSC=C3

Origin of Product

United States

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